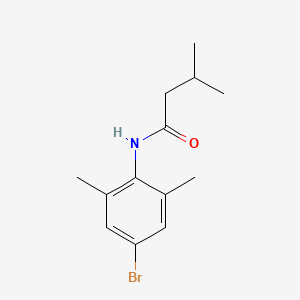
1-allyl-2-(4-bromophenyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-allyl-2-(4-bromophenyl)-1H-benzimidazole, also known as ABBI, is a benzimidazole derivative that has been widely studied due to its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is not fully understood, but studies have suggested that it may act by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and cancer. For example, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has also been shown to inhibit the activity of STAT3, a signaling pathway that is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-allyl-2-(4-bromophenyl)-1H-benzimidazole can reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to induce apoptosis in cancer cells and inhibit tumor growth. 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has also been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to possess a range of therapeutic properties, making it a promising candidate for drug development. However, one limitation of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole is that its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1-allyl-2-(4-bromophenyl)-1H-benzimidazole. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and efficacy of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole in animal models and clinical trials. Finally, there is a need for the development of novel 1-allyl-2-(4-bromophenyl)-1H-benzimidazole derivatives with improved properties and specificity for various therapeutic applications.
Synthesemethoden
The synthesis of 1-allyl-2-(4-bromophenyl)-1H-benzimidazole involves the reaction of 4-bromoaniline with o-phenylenediamine in the presence of allyl bromide. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure 1-allyl-2-(4-bromophenyl)-1H-benzimidazole.
Wissenschaftliche Forschungsanwendungen
1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. Studies have shown that 1-allyl-2-(4-bromophenyl)-1H-benzimidazole possesses anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-allyl-2-(4-bromophenyl)-1H-benzimidazole has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2/c1-2-11-19-15-6-4-3-5-14(15)18-16(19)12-7-9-13(17)10-8-12/h2-10H,1,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPNEYQMKRCBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1-(prop-2-en-1-yl)-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)

![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]propanamide](/img/structure/B5779717.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)


![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)